molecular formula C19H21N3OS B5863273 4-methyl-3-[(4-methylbenzyl)thio]-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole

4-methyl-3-[(4-methylbenzyl)thio]-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole

Cat. No. B5863273
M. Wt: 339.5 g/mol
InChI Key: VYOYXDQUCHLKAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-3-[(4-methylbenzyl)thio]-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of 4-methyl-3-[(4-methylbenzyl)thio]-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole is not fully understood. However, it is believed to exert its effects by inhibiting the activity of specific enzymes involved in various biological processes. For example, it has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and transcription.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the specific application and dosage used. In general, it has been shown to have cytotoxic effects on cancer cells, antifungal and antibacterial effects on microorganisms, and herbicidal effects on plants.

Advantages and Limitations for Lab Experiments

One advantage of using 4-methyl-3-[(4-methylbenzyl)thio]-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole in lab experiments is its broad range of potential applications. It has been shown to have activity against various cancer cell lines, fungi, bacteria, and plants. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to optimize its use in specific applications.

Future Directions

There are several potential future directions for research on 4-methyl-3-[(4-methylbenzyl)thio]-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole. One area of interest is the development of new anticancer agents based on its structure and mechanism of action. Another area of interest is the optimization of its use as an antifungal, antibacterial, or herbicidal agent. Additionally, further research is needed to fully understand its mechanism of action and potential toxicity in different organisms.

Synthesis Methods

The synthesis of 4-methyl-3-[(4-methylbenzyl)thio]-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole involves the reaction of 4-methylthiophenol, 4-methylbenzyl chloride, and 4-methylphenoxyacetic acid with sodium azide in the presence of a copper catalyst. The resulting product is purified through column chromatography to obtain the desired compound.

Scientific Research Applications

4-methyl-3-[(4-methylbenzyl)thio]-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied as a potential antifungal and antibacterial agent. In addition, it has been explored for its potential use in the development of new pesticides and herbicides.

properties

IUPAC Name

4-methyl-3-[(4-methylphenoxy)methyl]-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3OS/c1-14-4-8-16(9-5-14)13-24-19-21-20-18(22(19)3)12-23-17-10-6-15(2)7-11-17/h4-11H,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYOYXDQUCHLKAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NN=C(N2C)COC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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